molecular formula C13H10N2O2S B13828509 6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid

6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid

Cat. No.: B13828509
M. Wt: 258.30 g/mol
InChI Key: GZMHQWJVEJMCOZ-UHFFFAOYSA-N
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Description

6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-B]thiazole core with a carboxylic acid functional group at the 3-position and a p-tolyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. A three-reactor multistage system can be employed, where each stage is optimized for specific reaction conditions, such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[2,1-B]thiazole core, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[2,1-B]thiazole core and the p-tolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of p-tolualdehyde or p-toluic acid.

    Reduction: Hydrogenated imidazo[2,1-B]thiazole derivatives.

    Substitution: Various substituted imidazo[2,1-B]thiazole derivatives depending on the reagents used.

Scientific Research Applications

6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid is unique due to the specific combination of the p-tolyl group and the carboxylic acid functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-2-4-9(5-3-8)10-6-15-11(12(16)17)7-18-13(15)14-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMHQWJVEJMCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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